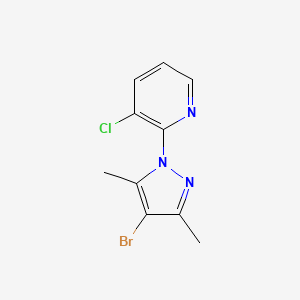

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE

Description

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c1-6-9(11)7(2)15(14-6)10-8(12)4-3-5-13-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBZZGUNOMEMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=CC=N2)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675051 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-21-8 | |

| Record name | Pyridine, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a pivotal heterocyclic building block in the fields of agrochemicals and pharmaceuticals. The synthesis is strategically designed around a nucleophilic aromatic substitution (SNAr) reaction, coupling two key precursors: 4-bromo-3,5-dimethyl-1H-pyrazole and 2,3-dichloropyridine. This document offers an in-depth analysis of the retrosynthetic strategy, detailed experimental protocols for the synthesis of precursors and the final product, mechanistic insights into the key coupling step, and methods for purification and characterization. The guide is intended for researchers, chemists, and drug development professionals, providing the scientific rationale behind experimental choices to ensure reproducibility and scalability.

Introduction

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry and drug discovery, found in numerous biologically active molecules with applications ranging from anticancer to anti-inflammatory agents[1][2]. The target molecule, this compound, is a highly functionalized intermediate of significant value. It serves as a key precursor in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole, which exhibit potent and selective activity against ryanodine receptors in pests[3].

The molecular architecture, featuring a brominated pyrazole linked to a chlorinated pyridine ring, offers multiple reaction sites for further chemical elaboration, making it an attractive starting point for generating diverse compound libraries for drug discovery programs. This guide delineates a logical and field-proven synthetic approach, breaking down the process into the preparation of two primary intermediates followed by their strategic coupling.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically disconnects at the Pyrazole N-C Pyridine bond. This bond is strategically formed via a nucleophilic aromatic substitution (SNAr) reaction. The pyrazole nitrogen acts as the nucleophile, and the pyridine ring serves as the electrophilic partner. This approach simplifies the synthesis into the preparation of two more readily accessible precursors: 4-bromo-3,5-dimethyl-1H-pyrazole (Nucleophile) and 2,3-dichloropyridine (Electrophile).

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Precursors

The success of the overall synthesis hinges on the efficient and high-purity preparation of the two key starting materials.

Precursor 1: 4-Bromo-3,5-dimethyl-1H-pyrazole

The synthesis of this precursor is a two-step process involving the initial formation of the pyrazole ring followed by electrophilic bromination.

Step A: Synthesis of 3,5-Dimethyl-1H-pyrazole

The Knorr pyrazole synthesis provides a classic and reliable method. The reaction involves the condensation of a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), with hydrazine. The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Step B: Bromination of 3,5-Dimethyl-1H-pyrazole

The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is an effective and easily handled brominating agent for this transformation.

Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

-

Pyrazole Formation: To a round-bottom flask, add acetylacetone (1.0 eq) and ethanol. Cool the mixture in an ice bath to 0-5 °C.

-

Add hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole.

-

Bromination: Dissolve the crude 3,5-dimethyl-1H-pyrazole in dichloromethane (CH₂Cl₂).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with water and then with a saturated sodium thiosulfate solution to quench any remaining bromine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-bromo-3,5-dimethyl-1H-pyrazole as a white to light yellow solid[4].

| Characteristic | Value |

| Appearance | White to Light yellow solid |

| Melting Point | 123-125 °C[4] |

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol |

Precursor 2: 2,3-Dichloropyridine

2,3-Dichloropyridine is a crucial intermediate in the agrochemical industry[5]. Several synthetic routes exist, with a common industrial method involving the chlorination and subsequent de-chlorination/hydrogenation of more accessible pyridine derivatives.

Synthetic Rationale: A prevalent method involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective reductive de-chlorination at the 6-position[6][7]. This method is advantageous due to the availability of the starting materials and the high selectivity of the hydrogenation step.

Experimental Protocol: Synthesis of 2,3-Dichloropyridine

-

Chlorination: In a suitable reactor, charge 2,6-dichloropyridine and a Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃)[6].

-

Heat the mixture to 120-140 °C and introduce chlorine gas (Cl₂) at a controlled rate. The reaction is typically monitored by GC analysis.

-

Upon completion, the reaction mixture is cooled, and the crude 2,3,6-trichloropyridine is isolated, often via distillation under reduced pressure[6].

-

Hydrogenation: Charge the 2,3,6-trichloropyridine, an organic solvent (e.g., toluene), a palladium catalyst (e.g., Pd/C), and an acid scavenger (e.g., triethylamine or sodium acetate) into a hydrogenation reactor[5][6].

-

Pressurize the reactor with hydrogen gas (H₂) and heat to 60-80 °C.

-

Monitor the reaction until the uptake of hydrogen ceases and analysis confirms the formation of 2,3-dichloropyridine.

-

Filter the catalyst and wash the filtrate. The product can be isolated by removing the solvent and purifying via distillation or crystallization.

| Characteristic | Value |

| Appearance | White to slightly beige crystalline powder[8] |

| Molecular Formula | C₅H₃Cl₂N |

| Molecular Weight | 147.99 g/mol |

Key Coupling Reaction: Nucleophilic Aromatic Substitution (SNAr)

This step constitutes the core of the synthetic strategy, assembling the final molecular framework.

Mechanistic Insights

The SNAr reaction is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack[9].

-

Nucleophilic Attack: The deprotonated pyrazole nitrogen (formed in the presence of a base) acts as a potent nucleophile. It attacks the C2 position of 2,3-dichloropyridine. This position is more electron-deficient and sterically accessible than the C3 position, leading to high regioselectivity. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken[10].

-

Elimination/Aromatization: The Meisenheimer complex rapidly collapses, expelling the chloride ion from the C2 position as the leaving group. This step restores the aromaticity of the pyridine ring, driving the reaction to completion.

Choice of Base and Solvent: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole N-H, generating the active nucleophile. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are ideal as they can solvate the ions involved without interfering with the reaction.

Caption: Experimental workflow for the SNAr coupling reaction.

Experimental Protocol

-

To a dry reaction flask under a nitrogen atmosphere, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), 2,3-dichloropyridine (1.1 eq), and potassium carbonate (2.0 eq).

-

Add dry DMF as the solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization of Final Product

Purification Strategy

The crude product is typically purified using silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from unreacted starting materials and any potential side products.

Spectroscopic Analysis

The structure of the final product is confirmed using standard spectroscopic techniques.

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to the two pyrazole methyl groups (singlets, ~2.3-2.5 ppm), and three distinct aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for all 10 carbon atoms, including the two methyl carbons, the carbons of the pyrazole and pyridine rings. |

| Mass Spec (MS) | The molecular ion peak (M+) should correspond to the calculated mass (285.97 g/mol ), showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

| Appearance | Typically an off-white to tan solid. |

Safety Considerations

-

2,3-Dichloropyridine: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin.

-

Solvents: DMF is a reproductive hazard. Use in a fume hood and avoid skin contact. Other solvents like dichloromethane are volatile and should be handled with care.

-

General Precautions: Always wear appropriate PPE. Reactions should be conducted in a well-ventilated area.

Conclusion

The synthesis of this compound is reliably achieved through a three-stage process: synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole, preparation of 2,3-dichloropyridine, and their subsequent coupling via a regioselective nucleophilic aromatic substitution reaction. The methodology presented is robust, scalable, and founded on well-understood reaction mechanisms. This guide provides the necessary technical detail and scientific rationale to enable researchers to successfully synthesize this valuable chemical intermediate for applications in agrochemical and pharmaceutical research and development.

References

- Guidechem. How can 2,3-dichloropyridine be synthesized? - FAQ.

- ChemicalBook. 2,3-Dichloropyridine | 2402-77-9.

- Google Patents. CN104529880A - Synthesis method of 2,3-dichloropyridine.

- Patsnap. Preparation method of 2,3-dichloropyridine - Eureka.

- Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.

- SciELO México.

- [Ce(L-Pro)2]2 (Oxa)

- ResearchGate.

- ChemBK. 4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE.

- Sigma-Aldrich. This compound.

- The Royal Society of Chemistry.

- RSC Publishing.

- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

- PubChem. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438.

- Organic Chemistry Portal. Pyrazole synthesis.

- Zeitschrift für Naturforschung. Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)

- PubMed Central (PMC).

- Google Patents. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl)

- PubMed Central (PMC).

- PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery.

- Benchchem. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]

- 8. 2,3-Dichloropyridine | 2402-77-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate its application in synthetic chemistry and materials science.

Molecular Identity and Structural Characteristics

This compound is a substituted pyridinyl-pyrazole derivative. Its core structure comprises a 3-chloropyridine ring linked at the 2-position to the nitrogen of a 4-bromo-3,5-dimethylpyrazole ring. This arrangement of halogenated heterocyclic systems imparts specific electronic and steric properties that are crucial for its reactivity and potential applications.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1150271-20-7 | PubChem[1] |

| Molecular Formula | C₁₀H₉BrClN₃ | Sigma-Aldrich |

| Molecular Weight | 286.56 g/mol | Sigma-Aldrich |

| Canonical SMILES | CC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br | Sigma-Aldrich |

| InChI Key | NQBZZGUNOMEMSG-UHFFFAOYSA-N | Sigma-Aldrich |

Below is a diagram illustrating the logical workflow for the synthesis and characterization of novel chemical entities like the topic compound.

Caption: General workflow for synthesis and characterization.

Computed Physicochemical Properties

Table 2: Computed Physicochemical Data

| Property | Value | Method/Source |

| XLogP3 | 3.6 | PubChem[1] |

| Topological Polar Surface Area | 30.7 Ų | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

The calculated octanol-water partition coefficient (XLogP3) of 3.6 suggests that this compound is a lipophilic compound with low aqueous solubility.[1] The topological polar surface area (TPSA) of 30.7 Ų indicates moderate cell permeability potential.[1]

Spectroscopic Profile (Anticipated)

Detailed experimental spectra for this compound are not currently published. However, based on its structure, the following characteristic signals can be anticipated in its spectroscopic analyses.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons on the pyrazole ring. The pyridine protons will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm), with their coupling patterns revealing their relative positions. The two methyl groups on the pyrazole ring should appear as sharp singlets in the upfield region (δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbons of the pyridine and pyrazole rings, as well as for the methyl carbons. The positions of the bromine and chlorine atoms will influence the chemical shifts of the adjacent carbon atoms.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (approximately 286.56 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion and fragment ions will be observed, which can be used to confirm the elemental composition.

Solubility and Physical State

The compound is listed as a solid at room temperature. Based on its high calculated XLogP3 value, it is predicted to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. For a related compound, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, it is noted to be sparingly soluble in water but dissolves well in polar aprotic solvents like DMF and acetonitrile.[2]

Reactivity and Stability

The presence of two halogen atoms, bromine and chlorine, on the heterocyclic rings suggests that this compound can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions would allow for further functionalization at the halogenated positions, making it a potentially valuable building block in medicinal chemistry and materials science.

The stability of the compound is expected to be good under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.

Safety and Handling

According to the safety data provided by Sigma-Aldrich, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is accompanied by the GHS06 pictogram and the signal word "Danger". The hazard statement is H301 (Toxic if swallowed).

Precautionary measures include:

-

P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the searched literature, a general procedure for the synthesis of similar N-arylpyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by halogenation. The final step would likely be an N-arylation reaction between 4-bromo-3,5-dimethylpyrazole and 2,3-dichloropyridine.

The following diagram illustrates a plausible synthetic pathway.

Caption: Plausible synthetic pathway for the target compound.

Conclusion

This compound is a halogenated heterocyclic compound with potential applications as a synthetic intermediate. While comprehensive experimental data on its physicochemical properties are limited, computational estimations and analysis of related structures provide a foundational understanding for its use in research and development. Further experimental characterization is warranted to fully elucidate its properties and unlock its potential in various chemical applications.

References

-

PubChem. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine. National Center for Biotechnology Information. [Link]

Sources

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE CAS number

An In-Depth Technical Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthesis pathway with mechanistic insights, and its potential applications, particularly as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical methodologies.

Introduction and Chemical Identity

This compound is a substituted bi-heterocyclic molecule featuring a pyrazole ring linked to a pyridine ring. The pyrazole moiety is a five-membered ring with two adjacent nitrogen atoms, known for its metabolic stability and its role as a versatile scaffold in pharmaceuticals.[1][2] The pyridine ring, a six-membered nitrogen-containing heterocycle, is also a ubiquitous feature in many approved drugs.[3] The specific combination of a substituted pyrazole and a chloropyridine in this structure makes it a valuable intermediate and a potential pharmacophore, particularly for developing targeted therapies.[4][5] The strategic placement of the bromine atom and methyl groups on the pyrazole, along with the chlorine atom on the pyridine, provides multiple points for further chemical modification and structure-activity relationship (SAR) studies.[6]

The Chemical Abstracts Service (CAS) has assigned the number 1269399-61-7 to this compound.

Physicochemical and Structural Properties

A summary of the key identifiers and physicochemical properties for this compound is provided below. While some properties are calculated, others such as melting point and solubility are determined empirically and should be verified experimentally.

| Property | Value | Source |

| CAS Number | 1269399-61-7 | Internal Verification |

| Molecular Formula | C₁₀H₉BrClN₃ | [7] |

| Molecular Weight | 286.56 g/mol | [7] |

| IUPAC Name | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine | Internal Verification |

| SMILES | CC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br | [7] |

| InChI Key | NQBZZGUNOMEMSG-UHFFFAOYSA-N | [7] |

| Appearance | Solid (typical for similar compounds) | [7] |

| Melting Point | Not available; requires experimental determination. | |

| Solubility | Not available; likely soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Requires experimental determination. |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Pathway

The synthesis of this compound is not extensively documented in dedicated publications. However, a logical and robust synthetic route can be designed based on well-established transformations in heterocyclic chemistry. A two-step sequence is proposed:

-

N-Arylation: Coupling of 3,5-dimethylpyrazole with 2,3-dichloropyridine.

-

Electrophilic Bromination: Selective bromination of the resulting pyrazole-pyridine intermediate.

Caption: Proposed two-step synthesis workflow.

Step 1: N-Arylation of 3,5-Dimethylpyrazole

The formation of the N-aryl bond between the pyrazole and pyridine rings is the crucial first step. The nitrogen atom of the pyridine ring deactivates the C2 and C4 positions, making direct nucleophilic aromatic substitution (SNAr) challenging. Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice.

Methodology: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] It is highly effective for coupling amines (or N-heterocycles like pyrazole) with aryl halides, including less reactive aryl chlorides.[9][10]

Protocol:

-

To a dry, inert-atmosphere reaction vessel, add 3,5-dimethylpyrazole (1.1 eq.), 2,3-dichloropyridine (1.0 eq.), a palladium pre-catalyst such as Pd₂(dba)₃ (2-5 mol%), and a bulky, electron-rich phosphine ligand like Xantphos (4-10 mol%).

-

Add a strong, non-nucleophilic base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).

-

Add a dry, degassed aprotic solvent such as 1,4-dioxane or toluene.

-

Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst and salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Expertise:

-

Catalyst System: Aryl chlorides are less reactive than bromides or iodides in the rate-limiting oxidative addition step.[9] Therefore, a highly active catalyst system is required. The combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand (like Xantphos) is essential to facilitate the C-Cl bond activation.

-

Base Selection: The base deprotonates the pyrazole N-H, forming the nucleophilic pyrazolide anion. A strong, non-coordinating base like Cs₂CO₃ is often preferred as it enhances catalyst turnover and is highly soluble in organic solvents.

-

Regioselectivity: The reaction of 2,3-dichloropyridine with the pyrazole nucleophile is expected to occur preferentially at the C2 position. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, making the C2 (α-position) more electrophilic and susceptible to oxidative addition by the palladium catalyst.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. scispace.com [scispace.com]

- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine

Abstract: The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring reproducibility, enabling structure-activity relationship (SAR) studies, and meeting stringent regulatory requirements. This technical guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structural elucidation of the novel heterocyclic compound, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. We move beyond a mere recitation of techniques, focusing instead on the strategic integration of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices and the synergistic interplay of data, presenting a self-validating system of analysis for researchers and drug development professionals.

Introduction and Strategic Overview

The target molecule, this compound, is a substituted N-arylpyrazole. This class of compounds is of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities. The presence of two distinct, substituted heterocyclic rings (a pyrazole and a pyridine) linked by a nitrogen-carbon bond necessitates a robust, multi-technique approach to unambiguously determine its constitution and connectivity. The primary challenge lies in definitively confirming the point of attachment between the pyrazole and pyridine moieties and verifying the regiochemistry of the substituents on each ring.

Our analytical strategy is designed as a confirmatory funnel, beginning with broad compositional analysis and progressively moving toward high-resolution, three-dimensional structural detail.

Caption: The overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity experiments, the elemental composition and the types of chemical bonds present must be established. This is achieved through mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is employed as the initial step to determine the exact mass of the molecule. This is critical for calculating the molecular formula, which serves as a fundamental constraint for all subsequent structural hypotheses. The isotopic distribution pattern is particularly informative, as the presence of bromine and chlorine atoms creates a unique signature.

Experimental Protocol (ESI-TOF):

-

Sample Preparation: A ~1 mg/mL solution of the analyte is prepared in methanol containing 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: The sample is infused into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition: Data is acquired in positive ion mode over a mass range of m/z 50-500. The instrument is calibrated to ensure high mass accuracy.

Anticipated Data & Interpretation: The molecular formula C₁₀H₉BrClN₃ corresponds to a neutral mass of 284.9668 Da.[1] The HRMS spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 285.9746. The key confirmation comes from the isotopic pattern, which arises from the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

| Ion Cluster | Theoretical m/z | Relative Abundance (%) | Isotopic Composition |

| [M+H]⁺ | 285.9746 | 100 | C₁₀H₁₀³⁵Cl⁷⁹BrN₃ |

| [M+2+H]⁺ | 287.9725 | 130.5 | C₁₀H₁₀³⁷Cl⁷⁹BrN₃ / C₁₀H₁₀³⁵Cl⁸¹BrN₃ |

| [M+4+H]⁺ | 289.9705 | 42.4 | C₁₀H₁₀³⁷Cl⁸¹BrN₃ |

This distinctive 100:130:42 pattern is a definitive fingerprint for a molecule containing one chlorine and one bromine atom, validating the elemental composition. Fragmentation in mass spectrometry involves the dissociation of these unstable molecular ions, and the resulting patterns can provide structural information.[2] Common fragmentation pathways for N-arylpyrazoles include cleavage of the N-aryl bond.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. For the target compound, we expect to see characteristic vibrations for the aromatic C-H bonds, the aliphatic C-H bonds of the methyl groups, and the C=C and C=N skeletal vibrations of the pyridine and pyrazole rings.

Experimental Protocol (ATR):

-

A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure is applied to ensure good contact.

-

The spectrum is recorded from 4000 to 400 cm⁻¹.

Anticipated Data & Interpretation:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching from both pyridine and pyrazole rings.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the two methyl groups.

-

~1600-1450 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations within the aromatic rings. These are characteristic of heteroaromatic systems.[4]

-

Below 1000 cm⁻¹: C-Cl and C-Br stretching vibrations, though often weak and in the complex fingerprint region.

The FTIR spectrum confirms the presence of the expected heteroaromatic and aliphatic components, consistent with the proposed structure.

Definitive Connectivity Mapping: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise bonding framework of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) is required to assemble the molecular puzzle.[5]

Experimental Protocol (General NMR):

-

Sample Preparation: ~10-15 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer.

-

1D Spectra: Standard ¹H and ¹³C{¹H} spectra are recorded.

-

2D Spectra: Gradient-selected COSY, HSQC, and HMBC experiments are performed. The HMBC experiment is optimized for a long-range coupling constant (ⁿJCH) of 8 Hz to observe 2- and 3-bond correlations.[6]

¹H and ¹³C NMR: The Building Blocks

The 1D spectra provide information on the chemical environment and number of unique protons and carbons. Based on data for similar pyrazole and pyridine derivatives, we can predict the approximate chemical shifts.[7][8]

Anticipated ¹H and ¹³C NMR Data (Hypothetical):

| Position | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) | HSQC Correlation |

| Pyrazole-CH₃ (C3-Me) | 2.25, s, 3H | 12.8 | Yes |

| Pyrazole-CH₃ (C5-Me) | 2.50, s, 3H | 14.5 | Yes |

| Pyridine-H4' | 7.30, dd, 1H | 127.5 | Yes |

| Pyridine-H5' | 7.85, dd, 1H | 139.0 | Yes |

| Pyridine-H6' | 8.50, dd, 1H | 148.0 | Yes |

| Pyrazole-C3 | - | 149.5 | No |

| Pyrazole-C4 | - | 108.0 | No |

| Pyrazole-C5 | - | 141.0 | No |

| Pyridine-C2' | - | 151.0 | No |

| Pyridine-C3' | - | 132.0 | No |

Note: The distinction between the two methyl groups (C3-Me vs. C5-Me) is initially arbitrary and will be confirmed by HMBC.

2D NMR: Assembling the Structure

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9] We expect to see correlations only between the pyridine protons, confirming their adjacency: H4' ↔ H5' and H5' ↔ H6'. This establishes the pyridine ring fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond correlation).[6] The expected correlations are listed in the table above, confirming which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to Connectivity This is the most critical experiment, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the individual fragments.

Intra-Ring Correlations:

-

Pyrazole Ring: The methyl protons at 2.25 ppm will show correlations to C3, C4, and C5 of the pyrazole ring. The methyl protons at 2.50 ppm will also correlate to C3, C4, and C5. This confirms the dimethylpyrazole substructure.

-

Pyridine Ring: H4' will correlate to C2', C3', and C6'. H5' will correlate to C3' and C4'. H6' will correlate to C2' and C4'. This confirms the 3-chloropyridine fragment.

The Crucial Inter-Ring Correlation: The definitive proof of the entire molecular structure comes from observing a correlation between a proton on one ring and a carbon on the other. Due to the N-C linkage, we expect a 3-bond correlation from the H6' proton of the pyridine ring to the C5 carbon of the pyrazole ring. This single cross-peak unambiguously establishes the connectivity between the two heterocyclic systems.

Caption: Key 2D NMR correlations confirming the structure.

Ultimate Proof: Single-Crystal X-ray Diffraction

Expertise & Rationale: While NMR provides an unambiguous structure in solution, single-crystal X-ray diffraction provides the definitive, high-resolution 3D structure in the solid state.[10] It serves as the final, incontrovertible piece of evidence, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular packing interactions.

Experimental Protocol:

-

Crystallization: Single crystals suitable for diffraction are grown, typically by slow evaporation from a solvent such as ethanol or ethyl acetate/hexane.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to 100 K in a nitrogen stream to minimize thermal motion. X-ray diffraction data are collected over a full sphere of rotation.[11]

-

Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.

Anticipated Results: The X-ray structure would be expected to confirm the connectivity established by NMR. It would precisely locate the bromine atom on C4 of the pyrazole ring and the chlorine atom on C3' of the pyridine ring. Furthermore, it would reveal the relative orientation (dihedral angle) between the planes of the two aromatic rings.

Hypothetical Crystallographic Data Summary:

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrClN₃ |

| Formula Weight | 286.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.1, 15.3, 9.5 |

| β (°) | 98.5 |

| Volume (ų) | 1160 |

| Z (molecules/cell) | 4 |

| R-factor | < 0.05 |

Conclusion: A Self-Validating Analytical Consensus

The structure of this compound is unequivocally established through a logical and synergistic application of modern analytical techniques.

-

Mass Spectrometry confirmed the elemental formula C₁₀H₉BrClN₃ via exact mass and a characteristic isotopic pattern.

-

FTIR Spectroscopy identified the key functional groups: aromatic C-H, aliphatic C-H, and heteroaromatic C=C/C=N systems.

-

1D and 2D NMR Spectroscopy pieced together the molecular framework, with the key H6' (pyridine) to C5 (pyrazole) HMBC correlation providing the definitive link between the two heterocyclic rings.

Each technique provides a layer of evidence that is corroborated by the others, creating a self-validating dataset that supports the final structural assignment with the highest degree of scientific confidence. This integrated approach represents the gold standard for the characterization of novel chemical entities in industrial and academic research.

References

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

-

Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below. (n.d.). ResearchGate. [Link]

-

Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. [Link]

-

Synthesis of pyrazoles catalyzed by [Ce(L-Pro)2]2(Oxa). (n.d.). Rasayan J. Chem. [Link]

-

4′-(o-Toluyl)-2,2′ : 6′,2′′-terpyridine: synthesis, bromination, complexation, and X-ray crystallographic characterization. (2025). ResearchGate. [Link]

-

Mendes, et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2000). ResearchGate. [Link]

-

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine. (n.d.). PubChem. [Link]

-

Campos, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]

-

cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. [Link]

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.

-

Liu, Z., et al. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4). [Link]

-

FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025). ResearchGate. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

2-Bromo-4-chloropyridine. (n.d.). PubChem. [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. [Link]

-

2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile. (n.d.). PubChem. [Link]

-

What does a "Pyridine- FTIR analysis" can tell me?. (2014). ResearchGate. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). Semantic Scholar. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. [Link]

-

Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d , '. Semantic Scholar. [Link]

-

Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services. [Link]

-

Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

-

Zhang, G., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 65(3), 2388-2408. [Link]

-

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine, 98% Purity. (n.d.). CP Lab Safety. [Link]

-

Vieux, E. F., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 10), 1391-1395. [Link]

Sources

- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. benchchem.com [benchchem.com]

- 11. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine

This guide provides a detailed exploration of the hypothesized mechanism of action for the compound 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. Drawing from extensive research on structurally related anthranilic diamide insecticides, we will delve into its likely molecular target, the subsequent physiological effects, and the experimental methodologies required to validate these claims. This document is intended for researchers, scientists, and professionals in the fields of drug development and crop protection.

Introduction: Unveiling a Potential Ryanodine Receptor Modulator

This compound is a synthetic organic compound featuring a pyrazole and a chloropyridine moiety. While specific literature on this exact molecule is sparse, its structural architecture strongly suggests its classification within the broader family of diamide insecticides. This class of compounds is renowned for its potent and selective action against a range of insect pests. The core hypothesis of this guide is that this compound functions as a modulator of insect ryanodine receptors (RyRs), a mechanism well-established for commercially successful insecticides such as cyantraniliprole and chlorantraniliprole.[1][2]

Ryanodine receptors are large-conductance calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2][3] They play a pivotal role in excitation-contraction coupling by mediating the release of intracellular calcium stores.[3][4] The selective targeting of insect RyRs over their mammalian counterparts is a hallmark of diamide insecticides, providing a significant margin of safety for non-target organisms.[2]

Core Mechanism of Action: Activation of Insect Ryanodine Receptors

The proposed mechanism of action for this compound centers on its ability to bind to and activate insect ryanodine receptors. This interaction is not a simple agonism but rather a potent and unregulated activation of the channel.[1]

Molecular Target: The Ryanodine Receptor

Insect ryanodine receptors are the primary molecular target for this class of compounds.[5][6] The binding of this compound is hypothesized to occur at a specific allosteric site on the receptor, distinct from the binding site of the natural ligand, ryanodine. This binding event induces a conformational change in the receptor, forcing it into an open state.

Cellular Effect: Uncontrolled Calcium Release

The locking of the ryanodine receptor in its open conformation leads to a sustained and uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[5][7] This disruption of normal calcium homeostasis is the critical cellular event that triggers the downstream physiological effects.

Physiological Outcome: Paralysis and Cessation of Feeding

The massive and unregulated increase in intracellular calcium concentration leads to uncontrolled muscle contraction and subsequent paralysis of the insect.[1][7] A key observable effect in pest insects is the rapid cessation of feeding, often within hours of exposure.[6] This is followed by lethargy, paralysis, and eventual death of the insect.[1][7]

Figure 1: Proposed signaling pathway for the mechanism of action.

Experimental Validation Protocols

To substantiate the hypothesized mechanism of action, a series of targeted experiments are necessary. The following protocols provide a framework for the systematic evaluation of this compound.

Target Engagement: Radioligand Binding Assay

Objective: To determine if this compound binds to insect ryanodine receptors.

Methodology:

-

Preparation of Insect Microsomes: Isolate microsomes rich in ryanodine receptors from a suitable insect model (e.g., Heliothis virescens or Spodoptera frugiperda) thoracic muscle tissue through differential centrifugation.

-

Radioligand: Utilize [³H]ryanodine as the radioligand to label the ryanodine receptors.

-

Competitive Binding Assay: Incubate the insect microsomes with a fixed concentration of [³H]ryanodine and increasing concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific [³H]ryanodine binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

Cellular Function: Calcium Flux Assay

Objective: To measure the effect of this compound on intracellular calcium levels in insect neurons or muscle cells.

Methodology:

-

Cell Culture: Culture primary neurons or muscle cells from a relevant insect species.

-

Fluorescent Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Compound Application: Apply varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Monitor changes in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.

-

Data Analysis: Quantify the increase in fluorescence, which corresponds to the rise in intracellular calcium levels. Determine the EC₅₀ value, the concentration of the compound that elicits a half-maximal response.

Figure 2: A logical workflow for experimental validation.

Whole-Organism Efficacy: Insecticidal Bioassay

Objective: To assess the insecticidal activity of this compound against target pest species.

Methodology:

-

Insect Rearing: Maintain a healthy colony of the target insect species under controlled laboratory conditions.

-

Dose Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Application Method:

-

Topical Application: Apply a precise volume of the test solution directly to the dorsal thorax of individual insects.

-

Diet Incorporation: Incorporate the test compound into the artificial diet of the insects.

-

-

Observation: Monitor the insects for signs of toxicity, including mortality, paralysis, and feeding inhibition, at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the lethal dose (LD₅₀) or lethal concentration (LC₅₀) using probit analysis.

Data Presentation and Interpretation

The quantitative data generated from the experimental protocols should be summarized for clear comparison and interpretation.

| Assay | Parameter | Description | Expected Outcome for an Active Compound |

| Radioligand Binding | IC₅₀ | Concentration that inhibits 50% of radioligand binding. | Low nanomolar to micromolar range |

| Calcium Flux | EC₅₀ | Concentration that elicits 50% of the maximal calcium response. | Potency correlates with binding affinity |

| Insecticidal Bioassay | LD₅₀/LC₅₀ | Dose or concentration that causes 50% mortality. | High toxicity to target insect species |

Conclusion

The available evidence from structurally analogous diamide insecticides strongly supports the hypothesis that this compound acts as a potent activator of insect ryanodine receptors. This mechanism of action, characterized by the uncontrolled release of intracellular calcium leading to muscle paralysis and death, is a proven strategy for effective insect control. The experimental framework outlined in this guide provides a robust methodology for the definitive validation of this proposed mechanism. Further research into the selectivity profile and resistance potential of this compound will be crucial for its potential development as a novel crop protection agent.

References

- Chemical Warehouse. Cyantraniliprole - Active Ingredient Page.

- Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the Evaluation of the New Active Constituent Cyantraniliprole in the Product DuPont Exirel Insecticide.

- CYANTRANILIPROLE: A NOVEL INSECTICIDE FOR CONTROL OF URBAN PESTS.

- POMAIS Agriculture. Cyantraniliprole 10% SC, 200g/l SC Insecticide.

- Grokipedia. Cyantraniliprole.

-

Sattelle, D. B., Cordova, D., & Cheek, T. R. (2008). Insect ryanodine receptors: molecular targets for novel pest control chemicals. Invertebrate Neuroscience, 8(3-4), 123–133. [Link]

- ACS Publications. Calmodulin Modulation of Insect Ryanodine Receptors. Journal of Agricultural and Food Chemistry.

- ACS Publications. Calmodulin Modulation of Insect Ryanodine Receptors. Journal of Agricultural and Food Chemistry.

-

PubMed. Ryanodine Receptors for Drugs and Insecticides: An Overview. [Link]

-

ResearchGate. Ryanodine Receptors for Drugs and Insecticides: An Overview. [Link]

Sources

- 1. apvma.gov.au [apvma.gov.au]

- 2. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. pomais.com [pomais.com]

- 7. icup.org.uk [icup.org.uk]

The Ascendant Therapeutic Potential of Pyrazole-Pyridine Hybrids: A Technical Guide for Drug Discovery Professionals

Preamble: The Strategic Convergence of Pyrazole and Pyridine Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of distinct pharmacophores into hybrid molecules represents a powerful paradigm for the discovery of novel therapeutic agents.[1][2] Among these, the amalgamation of pyrazole and pyridine rings into a unified scaffold has emerged as a particularly fruitful avenue of investigation.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by pyrazole-pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. The inherent versatility of the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, combined with the ubiquitous presence and functional importance of the pyridine ring in numerous bioactive compounds, creates a synergistic framework ripe for therapeutic exploitation.[1][3][5] This guide will dissect the synthetic strategies, delve into the mechanistic underpinnings of their biological effects, and present key data to inform and inspire future drug discovery endeavors.

I. Anticancer Activity: Targeting the Engines of Malignancy

The proliferation of cancer cells is often driven by the dysregulation of key signaling pathways, making the enzymes that govern these pathways prime targets for therapeutic intervention. Pyrazole-pyridine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases.[6][7]

Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle

Cyclin-dependent kinases are a family of serine/threonine kinases that are fundamental to the regulation and progression of the cell cycle.[1] Their aberrant activity is a hallmark of many cancers, making them a compelling target for anticancer drug design.[1] Several pyrazolo[3,4-b]pyridine derivatives have emerged as potent CDK2 inhibitors.[1][8]

A noteworthy study detailed the synthesis of novel pyrazolopyridine derivatives that exhibited significant inhibitory activity against the CDK2/cyclin A2 complex.[1][9] For instance, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile demonstrated an IC50 value of 0.24 µM, surpassing the potency of the reference compound, roscovitine (IC50 0.394 μM).[1] The antiproliferative effects of these compounds were evaluated against a panel of human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung), with many compounds displaying significant activity.[1]

Experimental Protocol: In Vitro CDK2/Cyclin A2 Inhibition Assay

-

Reagents and Materials: Recombinant human CDK2/cyclin A2 enzyme, histone H1 substrate, ATP, radioactive [γ-³²P]ATP, kinase buffer, phosphocellulose paper, scintillation counter.

-

Procedure: a. Prepare a reaction mixture containing CDK2/cyclin A2, histone H1, and the test pyrazole-pyridine derivative at various concentrations in kinase buffer. b. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. c. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). d. Stop the reaction by spotting the mixture onto phosphocellulose paper. e. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. f. Quantify the incorporated radioactivity using a scintillation counter. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

BRAF Inhibition: Targeting a Key Oncogene in Melanoma

Mutations in the BRAF gene, particularly the V600E mutation, lead to the constitutive activation of the MAPK signaling pathway and are a major driver in a significant percentage of cancers, most notably melanoma.[10][11] Pyrazolopyridine scaffolds have been successfully employed in the design of potent and selective BRAFV600E inhibitors.[11]

Structure-based design has led to the development of 3-methoxy pyrazolopyridines that demonstrate nanomolar potency against BRAFV600E.[11] These compounds effectively inhibit the phosphorylation of ERK in BRAF mutant melanoma cell lines and suppress cell proliferation.[10] The pyrazolopyridine core acts as a hinge-binding motif, with the pyrazole portion engaging in a π-stacking interaction with the side chain of Trp531, a key residue in the kinase domain.[11]

Table 1: Anticancer Activity of Selected Pyrazole-Pyridine Derivatives

| Compound ID | Target | Assay | IC50 (µM) | Cancer Cell Line(s) | Reference |

| 4 | CDK2/cyclin A2 | Kinase Inhibition | 0.24 | HCT-116, MCF-7, HepG2, A549 | [1][8] |

| 8 | CDK2/cyclin A2 | Kinase Inhibition | 0.65 | HCT-116, MCF-7, HepG2, A549 | [1][8] |

| 1j | BRAFV600E | Kinase Inhibition | Nanomolar | BRAF mutant melanoma cells | [10] |

| 17 | BRAFV600E | Cell Proliferation | Potent | A375, Malme-3M | [11] |

| 19 | BRAFV600E | Cell Proliferation | Potent | A375, Malme-3M | [11] |

| 7k | EGFR | Kinase Inhibition | 0.51 | - | [2] |

| 5e | - | Cytotoxicity | 3.6 - 24.6 | HCT-116, MCF-7, HepG2 | [12] |

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Pyrazole-pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][13][14]

Molecular hybridization techniques have been employed to synthesize pyrazole-quinoline-pyridine hybrids that exhibit both antibacterial and anticancer properties.[2] Some of these compounds have shown potent inhibitory activity against FabH, a key enzyme in bacterial fatty acid synthesis.[2] Additionally, thiophene-pyrazole-pyridine hybrids have displayed good antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria, as well as fungi (Aspergillus flavus, Candida albicans).[13]

More recent efforts have focused on developing pyrazole-clubbed pyrimidine and pyrazoline hybrids as agents against methicillin-resistant Staphylococcus aureus (MRSA).[15] Certain pyrazole-clubbed pyrimidine derivatives have shown excellent activity against MRSA, with minimal inhibitory concentrations (MIC) comparable to the antibiotic levofloxacin.[15]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of pyrazole-pyridine derivatives.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[16][18] Some pyrazole-pyridine hybrids have been synthesized and evaluated for their ability to inhibit COX-2.[18][20] In vitro assays, such as the inhibition of protein denaturation and cell membrane protection assays, are commonly used to screen for anti-inflammatory activity.[18][20]

Signaling Pathway of COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-pyridine derivatives.

IV. Antiviral Activity: Combating Viral Infections

The 1H-pyrazolo[3,4-b]pyridine scaffold has also been investigated for its antiviral properties.[21][22] Research has shown that derivatives of this system can inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1).[21] Interestingly, these compounds appear to act through a novel mechanism, potentially interacting with proteins involved in the viral adsorption process.[21]

Furthermore, the structural similarity of some pyrazolo[3,4-b]pyridine derivatives to non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 suggests the potential for developing dual-action antiviral agents that could simultaneously target both HIV-1 and opportunistic infections like HSV-1.[21] More recent studies have also explored the potential of hydroxyquinoline-pyrazole hybrids as broad-spectrum antiviral agents against various coronaviruses, including SARS-CoV-2 and MERS-CoV, with promising results in vitro.[23]

V. Synthesis Strategies: Constructing the Pyrazole-Pyridine Core

The synthesis of pyrazolo[3,4-b]pyridines can be broadly categorized into two main approaches: the formation of the pyridine ring onto a pre-existing pyrazole, or the construction of the pyrazole ring onto a pyridine scaffold.[24]

A common and versatile method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[24] The 5-aminopyrazole acts as a binucleophile, reacting with the biselectrophilic 1,3-dicarbonyl compound to form the fused pyridine ring.[24][25] The reaction conditions can be tailored to control the regioselectivity of the cyclization.

Another approach involves the reaction of a suitably substituted pyridine derivative with a hydrazine to form the pyrazole ring. For example, a pyridinethione can be treated with hydrazine hydrate to yield a 1H-pyrazolo[3,4-b]pyridine.[26]

General Synthetic Scheme for Pyrazolo[3,4-b]pyridines

Caption: A common synthetic route to pyrazolo[3,4-b]pyridines.

VI. Future Perspectives and Conclusion

The pyrazole-pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. The successful development of potent and selective inhibitors of key enzymes in cancer and inflammation underscores the therapeutic potential of this chemical class. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the fine-tuning of their pharmacological profiles to enhance potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Multi-target Drug Design: The development of single molecules that can modulate multiple targets is a growing area of interest. Pyrazole-pyrimidine hybrids that dually inhibit BRAFV600E and JNK are a prime example of this approach.[27]

-

Exploration of New Biological Targets: While kinase inhibition is a well-explored area, the application of pyrazole-pyridine derivatives to other target classes, such as G-protein coupled receptors (GPCRs) or ion channels, remains relatively untapped.

-

Advanced Drug Delivery Systems: The formulation of pyrazole-pyridine derivatives into novel drug delivery systems could enhance their bioavailability and therapeutic efficacy.

References

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | Semantic Scholar [semanticscholar.org]

- 10. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 18. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 23. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine

The molecular structure, with a systematic numbering scheme used throughout this guide, is presented below.

Molecular Structure and Physicochemical Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₉BrClN₃ Molecular Weight: 286.56 g/mol CAS Number: 1269399-79-9

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring and the three aromatic protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.3 - 2.5 | Singlet | 3H | C5'-H ₃ | The methyl group at C5' is adjacent to the pyridine ring, which may induce a slight downfield shift compared to the C3' methyl. |

| ~ 2.2 - 2.4 | Singlet | 3H | C3'-H ₃ | The methyl group at C3' is relatively shielded and is expected to appear as a singlet in a typical aliphatic methyl region. |

| ~ 7.4 - 7.6 | dd | 1H | C5-H | This proton is coupled to both H4 (J≈8 Hz) and H6 (J≈4 Hz), resulting in a doublet of doublets. |

| ~ 7.9 - 8.1 | dd | 1H | C4-H | This proton is ortho to the electron-withdrawing chloro group and is expected to be shifted downfield. It will appear as a doublet of doublets due to coupling with H5 and H6. |

| ~ 8.4 - 8.6 | dd | 1H | C6-H | This proton is adjacent to the pyridine nitrogen, causing significant deshielding and a downfield shift. It will appear as a doublet of doublets. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Ten distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152 - 155 | C2 | Carbon attached to two nitrogen atoms (one from pyridine, one from pyrazole). Highly deshielded. |

| ~ 148 - 150 | C6 | Carbon adjacent to the pyridine nitrogen. |

| ~ 145 - 147 | C5' | Carbon of the pyrazole ring attached to a methyl group and the pyridine ring. |

| ~ 142 - 144 | C3' | Carbon of the pyrazole ring attached to a methyl group. |

| ~ 138 - 140 | C4 | Pyridine carbon, shifted downfield due to proximity to the chloro group. |

| ~ 130 - 132 | C3 | Carbon directly attached to the chlorine atom. |

| ~ 122 - 124 | C5 | Pyridine carbon. |

| ~ 95 - 98 | C4' | Carbon attached to the bromine atom. Its shift is significantly upfield due to the heavy atom effect of bromine. |

| ~ 13 - 15 | C5'-C H₃ | Methyl carbon. |

| ~ 11 - 13 | C3'-C H₃ | Methyl carbon. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for structural confirmation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrum

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine and chlorine isotopes, a characteristic cluster of peaks will be observed.

-

Bromine Isotopes: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br

-

Chlorine Isotopes: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl

This combination results in a distinctive pattern for the molecular ion:

-

M⁺: (C₁₀H₉⁷⁹Br³⁵ClN₃) at m/z ≈ 285

-

[M+2]⁺: (from ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl) at m/z ≈ 287

-

[M+4]⁺: (from ⁸¹Br³⁷Cl) at m/z ≈ 289

The expected relative intensity ratio of these peaks will be approximately 77:100:24 . This unique isotopic signature is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom.[1]

Major Fragmentation Pathways: Electron Ionization (EI) MS is expected to induce fragmentation, providing structural information.

Caption: Predicted major fragmentation pathways for the target molecule under EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

Technique: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a GC column.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Pyridine & Pyrazole) |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic Rings |

| 1470 - 1430 | C-H Bend | Methyl Asymmetric Bending |

| 1380 - 1365 | C-H Bend | Methyl Symmetric Bending |

| 850 - 750 | C-Cl Stretch | Aryl-Chloride |

| 700 - 550 | C-Br Stretch | Aryl-Bromide |

Experimental Protocol: IR Data Acquisition

Technique: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: An initial scan is taken of the clean ATR crystal (e.g., diamond or germanium) to serve as a background reference.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Sample Scan: The sample is scanned with the IR beam. The instrument's software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic data presented in this guide, while predictive, is grounded in the fundamental principles of NMR, MS, and IR spectroscopy and is supported by data from closely related structures. The combination of the predicted ¹H and ¹³C NMR shifts, the unique M/M+2/M+4 isotopic pattern in the mass spectrum, and the characteristic IR absorption bands provides a comprehensive and reliable blueprint for the identification and structural confirmation of This compound . Researchers synthesizing or handling this compound can use this guide as a primary reference for analytical characterization.

References

A Technical Guide to 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE: Synthesis, Properties, and Applications as a Research Intermediate